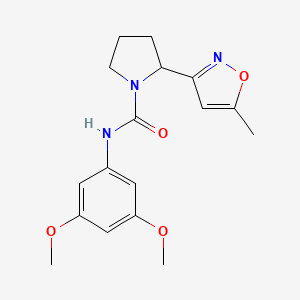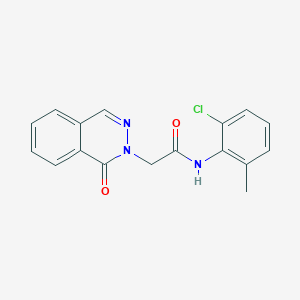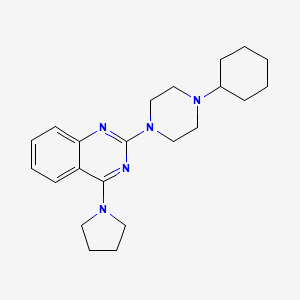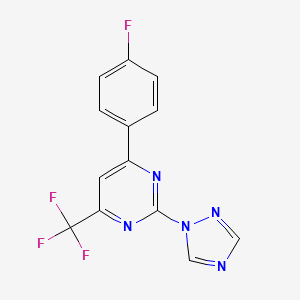
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, also known as DMXAA or ASA404, is a synthetic compound that has been extensively studied for its potential anti-tumor properties. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous studies investigating its mechanism of action and potential applications in cancer therapy.
Mecanismo De Acción
The exact mechanism of action of N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide is not fully understood, but it is believed to act as a vascular disrupting agent, causing damage to the blood vessels that supply tumors with nutrients and oxygen. This disruption can lead to tumor cell death and inhibition of tumor growth.
Biochemical and Physiological Effects
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been shown to activate the immune system, leading to the production of cytokines and other immune system molecules that can contribute to tumor cell death. The compound has also been shown to induce apoptosis, or programmed cell death, in tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has several advantages for use in lab experiments, including its ability to induce tumor cell death and inhibit tumor growth in a variety of cancer types. However, the compound has limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide, including investigating its potential as a sensitizer for radiation therapy and chemotherapy, as well as exploring its potential as a treatment for other diseases, such as inflammatory disorders. Further investigation into the compound's mechanism of action is also needed to fully understand its potential applications in cancer therapy.
Aplicaciones Científicas De Investigación
N-(3,5-dimethoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential anti-tumor properties, with numerous preclinical studies demonstrating its ability to induce tumor cell death and inhibit tumor growth in a variety of cancer types. The compound has also been investigated for its potential as a sensitizer for radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11-7-15(19-24-11)16-5-4-6-20(16)17(21)18-12-8-13(22-2)10-14(9-12)23-3/h7-10,16H,4-6H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FORLYRPOGMISMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2CCCN2C(=O)NC3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(ethylsulfonyl)-N-[3-(3-methylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B4464046.png)

![N-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B4464054.png)
![3-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4464063.png)

![N-benzyl-1-[6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N-methylmethanamine](/img/structure/B4464074.png)
![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4464086.png)

![4-tert-butyl-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B4464098.png)
![2-(2-fluorophenoxy)-N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}acetamide](/img/structure/B4464102.png)
![3-(3-chlorophenyl)-6-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4464108.png)
![N-methyl-1-(4-methylbenzyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4464126.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4464130.png)